molecular formula C18H24O4 B14643337 4,9-Diamantanedicarboxylic acid dimethyl ester

4,9-Diamantanedicarboxylic acid dimethyl ester

Cat. No.: B14643337
M. Wt: 304.4 g/mol
InChI Key: DKRMKOWMAOOBQQ-UHFFFAOYSA-N
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Description

4,9-Diamantanedicarboxylic acid dimethyl ester is an organic compound that belongs to the class of dicarboxylic acid esters. It is characterized by the presence of two carboxyl groups (-COOH) esterified with methanol, resulting in the formation of dimethyl ester. This compound is derived from adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Diamantanedicarboxylic acid dimethyl ester typically involves the esterification of 4,9-Diamantanedicarboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4,9-Diamantanedicarboxylic acid+2CH3OHH2SO44,9-Diamantanedicarboxylic acid dimethyl ester+2H2O\text{4,9-Diamantanedicarboxylic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} 4,9-Diamantanedicarboxylic acid+2CH3​OHH2​SO4​​4,9-Diamantanedicarboxylic acid dimethyl ester+2H2​O

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4,9-Diamantanedicarboxylic acid dimethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 4,9-Diamantanedicarboxylic acid.

    Reduction: 4,9-Diamantanedicarbinol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4,9-Diamantanedicarboxylic acid dimethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a drug delivery agent due to its stability and biocompatibility.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4,9-Diamantanedicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Adipic acid dimethyl ester: Another dicarboxylic acid ester with similar esterification properties.

    Dimethyl terephthalate: A widely used ester in the production of polyesters.

    Dimethyl succinate: A simpler dicarboxylic acid ester with similar reactivity.

Uniqueness

4,9-Diamantanedicarboxylic acid dimethyl ester is unique due to its adamantane-derived structure, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

dimethyl pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-dicarboxylate

InChI

InChI=1S/C18H24O4/c1-21-15(19)17-3-9-12-6-18(16(20)22-2)7-13(9)11(5-17)14(8-18)10(12)4-17/h9-14H,3-8H2,1-2H3

InChI Key

DKRMKOWMAOOBQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3C4CC5(CC3C(C1)C(C5)C4C2)C(=O)OC

Origin of Product

United States

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